molecular formula C8H4Cl2F2O3 B1448883 2,4-Dichloro-6-(difluoromethoxy)benzoic acid CAS No. 1805124-55-3

2,4-Dichloro-6-(difluoromethoxy)benzoic acid

Cat. No.: B1448883
CAS No.: 1805124-55-3
M. Wt: 257.01 g/mol
InChI Key: BXGSRMPMKGAMEN-UHFFFAOYSA-N
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Description

It was first introduced in the 1960s and has since become one of the most commonly used herbicides globally. This compound is particularly effective in controlling broadleaf weeds, making it a valuable tool for farmers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 2,4-Dichloro-6-(difluoromethoxy)benzoic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride may be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids .

Scientific Research Applications

2,4-Dichloro-6-(difluoromethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.

    Industry: Beyond agriculture, it is used in the synthesis of other chemicals and materials.

Mechanism of Action

The herbicidal action of 2,4-Dichloro-6-(difluoromethoxy)benzoic acid involves the disruption of plant growth by mimicking natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a similar mode of action.

    Mecoprop: A selective herbicide used to control broadleaf weeds.

    Triclopyr: Known for its effectiveness against woody plants and broadleaf weeds.

Uniqueness

2,4-Dichloro-6-(difluoromethoxy)benzoic acid is unique due to its high efficacy at low application rates and its ability to control a wide range of broadleaf weeds. Its difluoromethoxy group also imparts unique chemical properties that enhance its stability and effectiveness .

Biological Activity

2,4-Dichloro-6-(difluoromethoxy)benzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C8_{8}H5_{5}Cl2_{2}F2_{2}O3_{3}
  • Molecular Weight : 239.03 g/mol
  • Functional Groups : The presence of two chlorine atoms and a difluoromethoxy group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is thought to involve interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered physiological responses.
  • Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer proliferation.

CompoundActivityIC50_{50} (µM)Reference
2,4,6-Trihydroxybenzoic AcidCDK Inhibition62.5 - 1000
Similar CompoundsAntiproliferativeVaries

Inhibition of Phospholipidosis

Research suggests that the compound may influence lysosomal phospholipase activity, potentially leading to the accumulation of phospholipids within cells. This effect is associated with various pathological conditions and could be a mechanism for drug-induced toxicity or therapeutic effects .

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays demonstrated that related compounds inhibited CDK activity in a dose-dependent manner, indicating potential as therapeutic agents against cancer .
  • Pharmacokinetics :
    • Studies on similar benzoic acid derivatives showed favorable pharmacokinetic profiles, suggesting that modifications like the difluoromethoxy group improve absorption and bioavailability .
  • Toxicological Assessments :
    • Toxicological evaluations have highlighted the importance of understanding the compound's effects on cellular integrity and function, particularly concerning phospholipid metabolism .

Properties

IUPAC Name

2,4-dichloro-6-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-3-1-4(10)6(7(13)14)5(2-3)15-8(11)12/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGSRMPMKGAMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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